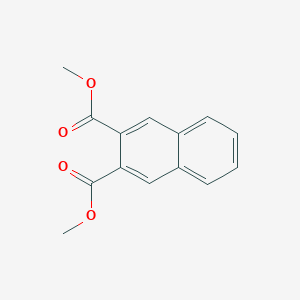
2,3-ナフタレンジカルボン酸ジメチル
説明
Dimethyl 2,3-naphthalenedicarboxylate (DMNDC) is a versatile organic compound that has a wide range of applications in science and industry. It is an important building block for the synthesis of many compounds, and it is widely used in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances. DMNDC is also used as a catalyst in organic reactions, and as a reagent for the analysis of organic compounds. In addition, DMNDC has been used in the synthesis of polymers and other materials, and in the production of nanomaterials.
科学的研究の応用
シクロデキストリンとの複合体形成
2,3-ナフタレンジカルボン酸ジメチル: は、シクロデキストリンとの複合体を形成する能力について研究されてきました . この複合体形成は、次のように使用できます。
蛍光研究
この化合物の蛍光特性は、次のような用途に役立ちます。
円偏光二色性分光法
2,3-ナフタレンジカルボン酸ジメチル: は、キラル分子と複合体を形成すると円偏光二色性を誘起することができます . これは、次のような用途に役立ちます。
分子力学シミュレーション
この化合物は、分子力学シミュレーションで次のように使用されます。
触媒研究
触媒において、次のように使用されます。
熱力学測定
この化合物の熱力学測定における役割には、次のようなものがあります。
特性
IUPAC Name |
dimethyl naphthalene-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-17-13(15)11-7-9-5-3-4-6-10(9)8-12(11)14(16)18-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDGBCOIHNLQMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350791 | |
| Record name | Dimethyl 2,3-naphthalenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13728-34-2 | |
| Record name | Dimethyl 2,3-naphthalenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Dimethyl 2,3-naphthalenedicarboxylate interact with cyclodextrins, and what information can be derived from these interactions?
A1: Dimethyl 2,3-naphthalenedicarboxylate acts as a guest molecule, forming inclusion complexes with various cyclodextrins, including α-, β-, and γ-cyclodextrins, as well as their derivatives like 2-hydroxypropyl-cyclodextrins [, , ]. This interaction stems from the ability of the naphthalene ring system to fit within the hydrophobic cavity of the cyclodextrin molecule.
- Fluorescence Spectroscopy: Changes in the fluorescence emission spectra of Dimethyl 2,3-naphthalenedicarboxylate upon complexation with cyclodextrins provide valuable information about the binding stoichiometry, binding constants (formation constants), and the surrounding microenvironment within the cyclodextrin cavity []. For instance, the ratio of intensities of two emission peaks (R) is sensitive to polarity, and changes in R with cyclodextrin concentration and temperature help determine thermodynamic parameters like enthalpy and entropy changes upon inclusion [].
- Circular Dichroism (CD) Spectroscopy: This technique, specifically induced circular dichroism (ICD), is particularly useful for studying chiral recognition and the geometry of the host-guest complex [, ]. The sign and magnitude of ICD signals provide insights into the orientation of the Dimethyl 2,3-naphthalenedicarboxylate guest within the cyclodextrin cavity and the depth of its penetration [].
Q2: How does the size of the cyclodextrin cavity affect the interaction with Dimethyl 2,3-naphthalenedicarboxylate?
A2: Research indicates that the size of the cyclodextrin cavity plays a significant role in complex formation and stability [, ]. Dimethyl 2,3-naphthalenedicarboxylate forms complexes with varying strengths and geometries with α-, β-, and γ-cyclodextrins, which possess different cavity sizes. These differences in complexation behavior can be attributed to the varying degrees of fit and interactions between the naphthalene moiety of the guest and the hydrophobic cavity of each cyclodextrin type.
Q3: What computational methods help understand the interaction between Dimethyl 2,3-naphthalenedicarboxylate and cyclodextrins?
A3: Molecular mechanics calculations, particularly in the presence of water molecules, are valuable tools to model and understand the geometry of the inclusion complexes []. These simulations provide insights into the preferred orientation of the guest molecule within the cyclodextrin cavity and help visualize the forces responsible for the complexation process [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



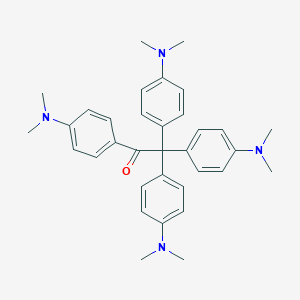



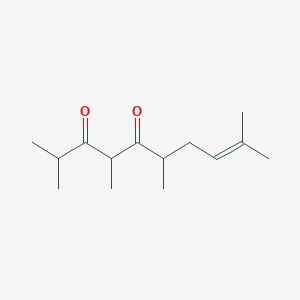

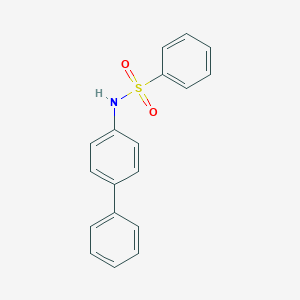

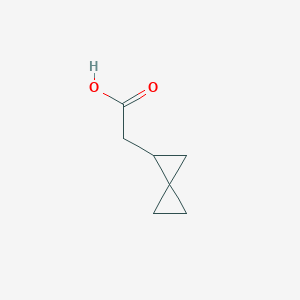

![(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane](/img/structure/B78286.png)

![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate](/img/structure/B78289.png)
